1-butanoyl-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide
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Overview
Description
1-butanoyl-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine carboxamides. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmacology. It is characterized by its unique chemical structure, which includes a piperidine ring substituted with a butanoyl group and a methoxy-methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butanoyl-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Butanoyl Group: The butanoyl group is introduced through an acylation reaction using butanoyl chloride in the presence of a base such as pyridine.
Substitution with the Methoxy-Methylphenyl Group: The methoxy-methylphenyl group is introduced through a nucleophilic substitution reaction using 2-methoxy-5-methylphenylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-butanoyl-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-butanoyl-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of analgesics and anesthetics.
Biology: The compound is used in biological studies to understand its interaction with various biological targets.
Industry: It is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-butanoyl-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Fentanyl Analogues: Compounds such as 2-methylacetylfentanyl and 2-fluorobutyrfentanyl share structural similarities with 1-butanoyl-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide.
Piperidine Derivatives: Other piperidine derivatives with different substituents on the piperidine ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties
Properties
IUPAC Name |
1-butanoyl-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-4-5-17(21)20-10-8-14(9-11-20)18(22)19-15-12-13(2)6-7-16(15)23-3/h6-7,12,14H,4-5,8-11H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGDEHYMBFDYEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC(CC1)C(=O)NC2=C(C=CC(=C2)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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